molecular formula C20H22N4O4S B11395682 2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide

2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide

Cat. No.: B11395682
M. Wt: 414.5 g/mol
InChI Key: BNWFFZUUBGWMQG-UHFFFAOYSA-N
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Description

2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide is a complex organic compound that features a sulfonamide group, an oxadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Introduction of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine.

    Coupling reactions: The final step involves coupling the oxadiazole and sulfonamide intermediates with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonamide group.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or other bioactive molecules.

Medicine

Medicinal applications might include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, such compounds could be used in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide analogs: Compounds with slight modifications to the oxadiazole ring or the sulfonamide group.

    Other sulfonamides: Compounds like sulfanilamide, which have similar sulfonamide groups but different overall structures.

    Other oxadiazoles: Compounds like 3,5-diphenyl-1,2,4-oxadiazole, which share the oxadiazole ring but differ in other substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C20H22N4O4S/c1-14-4-8-16(9-5-14)20-22-19(28-23-20)12-21-18(25)13-24(3)29(26,27)17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3,(H,21,25)

InChI Key

BNWFFZUUBGWMQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN(C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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